N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a pyridazinone core, a phenyl group, and a trifluoromethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the Phenyl Group:
Introduction of the Trifluoromethylbenzenesulfonamide Moiety: This can be done through sulfonamide formation reactions, where the trifluoromethylbenzenesulfonyl chloride reacts with an amine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-7-4-8-16(13-15)29(27,28)23-11-12-25-18(26)10-9-17(24-25)14-5-2-1-3-6-14/h1-10,13,23H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGVEGZVCIPBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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